molecular formula C10H19NO2 B2987529 tert-Butyl 2,2-dimethylcyclopropylcarbamate CAS No. 1488132-04-2

tert-Butyl 2,2-dimethylcyclopropylcarbamate

Cat. No.: B2987529
CAS No.: 1488132-04-2
M. Wt: 185.267
InChI Key: KXWGTWHNXIPOPH-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethylcyclopropylcarbamate: is an organic compound that features a tert-butyl group attached to a 2,2-dimethylcyclopropylcarbamate moiety

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,2-dimethylcyclopropylcarbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists.

Biology: The compound has potential applications in the development of biologically active molecules. Its unique structure can be utilized to design new drugs or bioactive compounds.

Medicine: In medicine, this compound derivatives may be explored for their therapeutic properties. Research is ongoing to investigate their potential as pharmaceutical agents.

Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Target of Action

Tert-Butyl 2,2-dimethylcyclopropylcarbamate, also known as a carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group, which plays a crucial role in various biochemical reactions.

Mode of Action

The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions during synthesis . This protection is achieved through the formation of a stable carbamate ester, which can be removed under relatively mild conditions .

Biochemical Pathways

The use of this compound affects the biochemical pathways involving amines. By protecting the amine group, it allows for selective reactions to occur at other functional groups present in the molecule . This is particularly useful in peptide synthesis, where selective reactions are required to form the peptide bond .

Pharmacokinetics

It’s known that tert-butyl groups are resistant to oxidation, suggesting that this compound may have a relatively long half-life

Result of Action

The result of the action of this compound is the protection of the amine group, allowing for selective reactions to occur at other functional groups. This enables the synthesis of complex molecules, such as peptides, without unwanted side reactions .

Action Environment

The action of this compound is influenced by the reaction conditions. For instance, the removal of the protecting group can be achieved with strong acid or heat . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethylcyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylcyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethylcyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • 2,2-Dimethylcyclopropylamine
  • tert-Butyl (2-aminophenyl)carbamate

Comparison: tert-Butyl 2,2-dimethylcyclopropylcarbamate is unique due to the presence of both the tert-butyl and 2,2-dimethylcyclopropyl groups This combination imparts distinct chemical and physical properties, making it different from other similar compounds For example, tert-Butyl carbamate lacks the cyclopropyl moiety, while 2,2-Dimethylcyclopropylamine does not have the carbamate group

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGTWHNXIPOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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